molecular formula C20H32N4O2 B6910159 N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide

Cat. No.: B6910159
M. Wt: 360.5 g/mol
InChI Key: FCSUOXCAFYPADT-UHFFFAOYSA-N
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Description

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide is a complex organic compound that features a morpholine ring, a piperidine ring, and a pyridine ring

Properties

IUPAC Name

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-16-6-9-23(10-7-16)18-5-4-17(14-22-18)19(25)21-8-11-24-12-13-26-15-20(24,2)3/h4-5,14,16H,6-13,15H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSUOXCAFYPADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCN3CCOCC3(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Morpholine Ring: Starting with a suitable precursor, the morpholine ring is synthesized through a cyclization reaction.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction.

    Coupling Reactions: The final step involves coupling the morpholine, piperidine, and pyridine rings through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen atoms in the morpholine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide: shares structural similarities with other compounds containing morpholine, piperidine, and pyridine rings.

    This compound: is unique due to its specific substitution pattern and the combination of functional groups.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple molecular targets, making it a versatile compound for various applications.

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